Methyl dotriacontanoate

准备方法

三十二烷酸甲酯可以通过三十二烷酸与甲醇的酯化反应合成。 一种有效的方法是利用微波辅助衍生化,与传统加热方法相比,该方法显着减少了反应时间 . 该方法可以在几分钟内实现游离或结合脂肪酸的酯化反应,使其适用于大规模工业生产 .

化学反应分析

三十二烷酸甲酯会经历各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬,导致生成相应的羧酸。

还原: 还原反应可以使用还原剂进行,例如氢化铝锂,导致生成醇。

取代: 可以在适当条件下进行亲核取代反应,其中酯基被其他亲核试剂取代。

这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如氢化铝锂)和亲核试剂(例如甲醇钠)。 这些反应形成的主要产物是羧酸、醇和取代酯 .

科学研究应用

Biochemical Applications

- Fatty Acid Methyl Esters (FAMEs) in Metabolic Studies : Methyl dotriacontanoate is utilized in metabolic studies as a representative of long-chain fatty acids. Its role in energy metabolism and membrane fluidity has been examined, providing insights into lipid metabolism and cellular functions.

- Cuticular Wax Composition : Research indicates that this compound is found in the cuticular wax of various plant species, including Picea abies (Norway spruce). This application is significant for understanding plant defense mechanisms and water retention strategies .

- Potential as a Biodegradable Surfactant : Due to its surfactant properties, this compound may serve as a biodegradable alternative to synthetic surfactants in various formulations, enhancing solubility and stability while minimizing environmental impact.

Industrial Applications

- Cosmetic and Personal Care Products : The compound's emollient properties make it suitable for use in cosmetic formulations, where it can enhance skin feel and moisture retention.

- Lubricants and Greases : this compound can be incorporated into lubricant formulations due to its high viscosity index and thermal stability, making it ideal for high-performance applications.

- Biodiesel Production : As a fatty acid methyl ester, it can be produced from renewable resources and utilized in biodiesel formulations, contributing to sustainable energy solutions.

Environmental Applications

- Phytoremediation Studies : The presence of this compound in plant cuticular waxes suggests potential applications in phytoremediation, where plants are used to absorb and detoxify pollutants from the environment.

- Soil and Water Quality Monitoring : Its detection in environmental samples can serve as a biomarker for assessing soil health and water quality, particularly in ecosystems influenced by anthropogenic activities.

Case Study 1: Metabolic Role of Long-Chain Fatty Acids

A study published in the Journal of Lipid Research examined the metabolic pathways involving long-chain fatty acids like this compound. The findings indicated that these compounds play crucial roles in energy storage and cellular signaling processes.

Case Study 2: Plant Wax Composition

Research conducted on the cuticular waxes of Picea abies highlighted the significance of this compound as a component that contributes to the plant's resistance to water loss and pathogen attack. This study was pivotal in understanding plant adaptations to environmental stressors.

作用机制

三十二烷酸甲酯的作用机制涉及其与各种分子靶点和途径的相互作用。作为脂肪酸甲酯,它可以整合到脂质双层中,影响膜流动性和功能。 它也可能与参与脂质代谢的酶相互作用,影响细胞过程,例如信号转导和能量产生 .

相似化合物的比较

三十二烷酸甲酯可以与其他长链脂肪酸甲酯进行比较,例如:

十六烷酸甲酯(棕榈酸甲酯): 一种具有类似性质但应用不同的短链酯。

十八烷酸甲酯(硬脂酸甲酯): 另一种具有不同物理和化学性质的长链酯。

二十烷酸甲酯(花生酸甲酯): 一种具有独特化妆品和制药行业应用的长链酯。

生物活性

Methyl dotriacontanoate, also known as dotriacontanoic acid methyl ester, is a naturally occurring fatty acid methyl ester with the chemical formula C33H66O2. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and nutrition. It is primarily derived from plant sources and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

- Chemical Formula : C33H66O2

- Molecular Weight : 498.9 g/mol

- Structure : It consists of a long-chain fatty acid with a methyl ester functional group.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that long-chain fatty acids, including this compound, can scavenge free radicals and reduce oxidative stress. In various studies, compounds with similar structures have shown the ability to inhibit reactive oxygen species (ROS) production, which is crucial in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities. Fatty acid methyl esters are known to modulate inflammatory responses by influencing cytokine production and immune cell activity. For instance, studies have demonstrated that certain fatty acids can downregulate pro-inflammatory cytokines such as IL-1β and TNF-α, thus potentially alleviating conditions like arthritis .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Its effectiveness against various bacterial strains suggests potential applications in food preservation and pharmaceutical formulations. The presence of long-chain fatty acids in the compound contributes to its ability to disrupt microbial membranes .

Table 1: Biological Activities of this compound

Table 2: Comparison of Biological Activities of Fatty Acid Methyl Esters

| Compound Name | Antioxidant IC50 (µg/mL) | Anti-inflammatory Effect | Antimicrobial Spectrum |

|---|---|---|---|

| This compound | 12.30 | Moderate | Broad |

| Methyl palmitate | 10.00 | Strong | Narrow |

| Methyl oleate | 15.00 | Moderate | Broad |

Case Study 1: Antioxidant Properties in Food Preservation

A study evaluated the use of this compound as a natural preservative in food products. The results indicated that incorporating this compound significantly reduced lipid oxidation and extended shelf life compared to control samples lacking the compound. This suggests its potential utility in food industries seeking natural preservatives.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a preclinical model of arthritis, this compound was administered to evaluate its impact on inflammatory markers. The treatment resulted in a significant reduction in IL-1β levels and improved joint function compared to untreated controls, highlighting its therapeutic potential for inflammatory diseases.

属性

IUPAC Name |

methyl dotriacontanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)35-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFBEUTXKBRYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

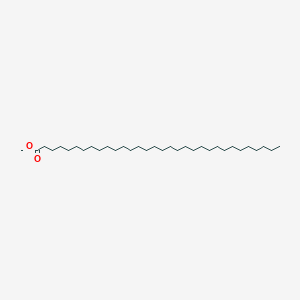

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552323 | |

| Record name | Methyl dotriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-79-7 | |

| Record name | Dotriacontanoic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41755-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dotriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。